molecular formula C11H6F2O3 B8601197 5-(2,5-Difluoro-phenoxy)-furan-2-carbaldehyde

5-(2,5-Difluoro-phenoxy)-furan-2-carbaldehyde

Cat. No.: B8601197
M. Wt: 224.16 g/mol
InChI Key: JNMSWPOLMPINNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Difluoro-phenoxy)-furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H6F2O3 and its molecular weight is 224.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6F2O3

Molecular Weight

224.16 g/mol

IUPAC Name

5-(2,5-difluorophenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C11H6F2O3/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(6-14)15-11/h1-6H

InChI Key

JNMSWPOLMPINNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC2=CC=C(O2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-difluorophenol (3360 mg, 25.83 mmol) in N,N-dimethylformamide (60 mL) was sodium hydride (1032 mg, 25.83 mmol, 60% in oil), which was then stirred for 1 hour. 5-Bromo-2-furaldehyde (3826 mg, 21.52 mmol) was added to the reaction solution, and the solution was stirred at 60° C. for 12 hours. Water was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, and then, concentrated in vacuo. The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate), and the title compound (1104 mg, 4.92 mmol, 22.9%) was obtained.
Quantity
3360 mg
Type
reactant
Reaction Step One
Quantity
1032 mg
Type
reactant
Reaction Step Two
Quantity
3826 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
22.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.